molecular formula C23H29N3O2S2 B2806578 2-(isopentylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631855-00-0

2-(isopentylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2806578
CAS No.: 631855-00-0
M. Wt: 443.62
InChI Key: PDRVXBFJQMIYBD-UHFFFAOYSA-N
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Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

Quinoline, being a weak tertiary base, forms salts with acids and exhibits reactions similar to benzene and pyridine. It participates in both electrophilic and nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have developed methods for synthesizing derivatives of tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-diones, which are structurally similar to the compound . These methods involve one-pot condensation reactions and have shown good yields (Harutyunyan et al., 2019).
  • Another study focused on the synthesis of bis(pyrimido[4,5-b]quinoline-4,6-diones) linked to different cores. These compounds have shown potential in photocleavage of DNA and binding to bovine serum albumin (BSA), suggesting applications in molecular biology (Ragheb et al., 2022).

Biological Interactions

  • A study on the synthesis of pyrimido[4,5-b]quinolin derivatives under ultrasonic irradiation revealed their potential antifungal activity. This suggests applications in developing new antifungal agents (Araghi et al., 2020).
  • Additionally, new hexahydropyrimido[5,4-c]quinoline derivatives were synthesized and evaluated for their antioxidant properties. These findings indicate potential applications in developing antioxidant agents (Ismaili et al., 2008).

Pharmaceutical Applications

  • Some derivatives of pyrimido[4,5-b]quinolines have been synthesized and investigated for their analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. This highlights their potential application in the development of new drugs (El-Gazzar et al., 2009).

Mechanism of Action

The mechanism of action of quinoline and its derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. For example, some quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Safety and Hazards

The safety and hazards of quinoline and its derivatives can vary widely depending on their specific chemical structure. Some quinoline derivatives are used as drugs and are safe for human use under specific conditions, while others can be toxic or carcinogenic. Therefore, it’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

The future directions in the field of quinoline research involve the development of new synthetic routes and the discovery of new biological activities. This includes the development of more efficient and environmentally friendly synthetic methods, as well as the exploration of the potential use of quinoline derivatives in the treatment of various diseases .

Properties

IUPAC Name

8,8-dimethyl-2-(3-methylbutylsulfanyl)-5-(5-methylthiophen-2-yl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S2/c1-12(2)8-9-29-22-25-20-19(21(28)26-22)18(16-7-6-13(3)30-16)17-14(24-20)10-23(4,5)11-15(17)27/h6-7,12,18H,8-11H2,1-5H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRVXBFJQMIYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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